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molecular formula C13H11NO2 B1594515 2-METHYL-4'-NITROBIPHENYL CAS No. 33350-73-1

2-METHYL-4'-NITROBIPHENYL

Cat. No. B1594515
M. Wt: 213.23 g/mol
InChI Key: CVZLYJUYMKUYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06562989B2

Procedure details

4-Chloronitrobenzene (80 mg, 0.51 mmol) reacted with o-methylphenylboronic acid (85 mg, 0.63 mmol) using 0.5/1.0 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.55 mmol) in THF solvent at 50° C. for 22 h to give the title compound (107 mg, 98%): 1H-NMR (500 MHz, CDCl3): δ 8.30 (d, 2H, J=6.90 Hz, aryl coupling 1.8 Hz), 7.51 (d, 2H, J=6.92 Hz, aryl coupling 1.8 Hz), 7.35-7.23 (m, 4H), 2.29 (s, 3H, Ar—CH3). 13C{1H}-NMR (125 MHz, CDCl3): δ 148.80, 146.86, 139.60, 135.04, 130.70, 130.09, 129.39, 128.45, 126.11, 123.40, 20.31. GC/MS(EI): m/z 213 (M+), 165, 152.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
85 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1B(O)O.[F-].[K+]>C1COCC1>[CH3:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
85 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Step Two
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
87 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 22 h
Duration
22 h

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 107 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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